molecular formula C18H26BN3O4 B6604520 tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate CAS No. 2379518-97-3

tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Cat. No.: B6604520
CAS No.: 2379518-97-3
M. Wt: 359.2 g/mol
InChI Key: ZBHWKZGDNBJDDG-UHFFFAOYSA-N
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Description

Structure & Synthesis: This compound (CAS: [864771-44-8], MFCD08437629) features an indazole core with a tert-butyl carbamate group at position 1, a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5, and an amino group at position 2. It is synthesized via two-step substitution reactions, with structural confirmation by FTIR, NMR, MS, and X-ray crystallography .

Applications: Primarily used as an intermediate in synthesizing 1H-indazole derivatives, it plays a critical role in Suzuki-Miyaura cross-coupling reactions (e.g., in tricyclic topoisomerase inhibitor synthesis) . The amino group enables post-functionalization, such as amidation or alkylation, enhancing its utility in drug discovery .

Properties

IUPAC Name

tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-13-9-8-11(10-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHWKZGDNBJDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves substitution reactions. One common method includes the reaction of 1H-indazole-1-carboxylate with a boronic acid derivative under specific conditions to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically involve the use of nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of indazole, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and pharmaceuticals. Its unique properties make it valuable in the creation of high-performance products.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid derivative can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Compound A : tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-1-Carboxylate
  • Key Difference: Lacks the amino group at position 3.
  • Impact: Reduced reactivity in nucleophilic substitutions due to absence of the amino group. Lower solubility in polar solvents compared to the amino-substituted analog.
Compound B : tert-Butyl 6-Fluoro-3-Methyl-5-(Dioxaborolane)-1H-Indazole-1-Carboxylate
  • Key Difference : Fluorine at position 6 and methyl at position 3.
  • Impact: Enhanced metabolic stability due to fluorine’s electronegativity.

Core Heterocycle Modifications

Compound C : tert-Butyl 5-(Dioxaborolane)Isoindoline-2-Carboxylate
  • Key Difference : Isoindoline core replaces indazole.
  • Impact :
    • Increased electron density from isoindoline’s saturated ring alters reactivity in Pd-catalyzed reactions.
    • Lower aromaticity reduces π-π stacking interactions in biological targets compared to indazole derivatives .
Compound D : tert-Butyl 4-(Dioxaborolane)-1H-Pyrazole-1-Carboxylate
  • Key Difference : Pyrazole ring instead of indazole.
  • Impact :
    • Pyrazole’s smaller ring size and different aromaticity lead to distinct electronic effects in cross-couplings.
    • Boronate ester at position 4 vs. 5 may shift regioselectivity in coupling reactions .

Functional Group Replacements

Compound E : tert-Butyl 3-(3-Bromophenoxy)Pyrrolidine-1-Carboxylate
  • Key Difference: Bromophenoxy and pyrrolidine groups replace indazole and boronate ester.
  • Impact :
    • Bromine enables Ullman couplings but lacks boronate ester’s versatility in Suzuki reactions.
    • Pyrrolidine’s basicity may interfere with catalytic cycles requiring anhydrous conditions .

Comparative Data Table

Compound Molecular Weight Substituents (Positions) Key Applications Reactivity in Suzuki Coupling
Target Compound 344.22 NH₂ (3), Boronate (5), tert-Bu (1) Drug intermediates, cross-couplings High (amino directs coupling)
Compound A 344.22 Boronate (5), tert-Bu (1) Cross-couplings Moderate
Compound B 361.24 F (6), CH₃ (3), Boronate (5) Stable intermediates Low (steric hindrance)
Compound C 345.24 Isoindoline core, Boronate (5) Specialty catalysts Moderate
Compound D 293.18 Pyrazole core, Boronate (4) Heterocyclic synthesis High (pyrazole activation)

Research Findings

  • Synthetic Efficiency: The target compound requires two substitution steps (vs.
  • Biological Relevance: Amino-substituted indazoles show higher binding affinity to topoisomerase enzymes compared to methyl- or fluorine-substituted analogs .
  • Stability: Non-amino analogs (e.g., Compound A) exhibit longer shelf life under standard storage (25°C), while the amino group necessitates inert atmosphere storage to prevent oxidation .

Biological Activity

Tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS No. 850689-27-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance the biological properties of compounds. The presence of the indazole ring further contributes to its pharmacological profile.

Molecular Formula

  • Molecular Formula : C17_{17}H26_{26}B2_{2}N2_{2}O4_{4}

Molecular Weight

  • Molecular Weight : 342.32 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with dioxaborolane groups have shown activity against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (μg/mL)Reference
Compound 24Staphylococcus aureus4–8
Compound 30Mycobacterium tuberculosis (MDR)<1
Compound 30Mycobacterium tuberculosis (XDR)3.9

Cytotoxicity and Selectivity

The cytotoxicity of the compound was evaluated in various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxic effects with IC50_{50} values in the low micromolar range. For example, compounds with similar structural motifs demonstrated significant inhibition of cancer cell proliferation .

Table 2: Cytotoxicity Data

CompoundCell LineIC50_{50} (μM)Reference
Compound AA549 (Lung Cancer)0.47
Compound BHeLa (Cervical Cancer)0.6

The mechanism by which this compound exerts its biological activity is still under investigation. However, it is hypothesized that the dioxaborolane moiety may play a critical role in interacting with biological targets such as enzymes involved in cell signaling pathways.

Case Studies

Case Study 1 : A recent study investigated the effect of a related compound on PI3Kδ and PI3Kα kinases. The results indicated that modifications in the molecular structure could enhance selectivity and potency against these targets .

Case Study 2 : Another investigation focused on the compound's ability to inhibit bacterial growth in vitro. The study revealed that certain structural modifications led to enhanced activity against resistant strains of bacteria .

Q & A

Q. What synthetic strategies are optimal for preparing tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The compound is typically synthesized via multi-step routes involving Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves:

  • Step 1 : Functionalization of the indazole core with a boronic ester group.
  • Step 2 : Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .
  • Step 3 : Optimizing reaction conditions (e.g., Pd catalysts, base, solvent) for high yield and purity.

Q. Example Reaction Conditions :

CatalystSolventBaseYield (%)Purity (%)Reference
Pd(PPh₃)₄DMF/H₂ONa₂CO₃7897
PdCl₂(dppf)THFK₃PO₄8595

Q. Key Considerations :

  • Use anhydrous solvents to prevent boronic ester hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to avoid over-coupling.

Q. How can researchers characterize the structure and purity of this compound?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.3 ppm), indazole protons (δ 7.5–8.5 ppm), and boronic ester (δ ~1.3 ppm for methyl groups) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (calculated for C₂₀H₂₈BN₃O₄: 385.21 g/mol) .
  • HPLC : Purity >95% with a C18 column and acetonitrile/water gradient .

Q. How does the amino group at position 3 influence the reactivity of the boronic ester in cross-coupling reactions?

The unprotected amino group can coordinate with transition-metal catalysts (e.g., Pd), leading to reduced coupling efficiency or side reactions. To mitigate this:

  • Protection : Use Boc (tert-butoxycarbonyl) or Cbz groups to block the amine during coupling .
  • Catalyst Screening : Pd catalysts with bulky ligands (e.g., XPhos) reduce undesired interactions .
  • Post-Coupling Deprotection : Remove the protecting group under mild acidic conditions (e.g., TFA/DCM) .

Q. Example Workflow :

Protect amine with Boc anhydride in THF.

Perform Suzuki-Miyaura coupling with aryl halides.

Deprotect with TFA to regenerate the free amine.

Q. How can researchers resolve contradictions in reported yields for similar indazole-boronic ester derivatives?

Discrepancies often arise from:

  • Substrate Purity : Impure starting materials (e.g., indazole derivatives) reduce yields.
  • Catalyst Deactivation : Residual moisture or oxygen degrades Pd catalysts.
  • Reaction Scale : Microscale reactions (<10 mg) may show lower reproducibility.

Q. Troubleshooting Table :

IssueSolutionReference
Low yieldUse degassed solvents, inert gas
Side reactionsAdd molecular sieves (3Å)
Incomplete deprotectionOptimize TFA concentration/time

Q. What are the emerging applications of this compound in medicinal chemistry?

The indazole-boronic ester scaffold is explored for:

  • PROTACs : As a warhead for targeting proteins for degradation.
  • Kinase Inhibitors : Boronic esters enhance binding to ATP pockets (e.g., BTK inhibitors) .
  • Biological Probes : Fluorescent tagging via Suzuki coupling to track cellular targets.

Q. Comparative Bioactivity Table :

DerivativeTargetIC₅₀ (nM)Reference
Parent compoundBTK120
5-Trifluoromethyl analogEGFR45
3-Nitro substitutedPARP1280

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